Cas no 2092178-60-2 (3-Chloro-2-iodo-4-methoxyaniline)
3-Chloro-2-iodo-4-methoxyaniline Chemical and Physical Properties
Names and Identifiers
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- 2092178-60-2
- 3-chloro-2-iodo-4-methoxyaniline
- EN300-39873516
- 3-Chloro-2-iodo-4-methoxyaniline
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- Inchi: 1S/C7H7ClINO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3
- InChI Key: KOIOITBVZWKFRF-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=CC=1N)OC)Cl
Computed Properties
- Exact Mass: 282.92609g/mol
- Monoisotopic Mass: 282.92609g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.2Ų
3-Chloro-2-iodo-4-methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39873516-0.05g |
3-chloro-2-iodo-4-methoxyaniline |
2092178-60-2 | 95% | 0.05g |
$226.0 | 2023-07-07 | |
| Enamine | EN300-39873516-0.1g |
3-chloro-2-iodo-4-methoxyaniline |
2092178-60-2 | 95% | 0.1g |
$337.0 | 2023-07-07 | |
| Enamine | EN300-39873516-0.25g |
3-chloro-2-iodo-4-methoxyaniline |
2092178-60-2 | 95% | 0.25g |
$481.0 | 2023-07-07 | |
| Enamine | EN300-39873516-0.5g |
3-chloro-2-iodo-4-methoxyaniline |
2092178-60-2 | 95% | 0.5g |
$758.0 | 2023-07-07 | |
| Enamine | EN300-39873516-1.0g |
3-chloro-2-iodo-4-methoxyaniline |
2092178-60-2 | 95% | 1.0g |
$971.0 | 2023-07-07 | |
| Enamine | EN300-39873516-2.5g |
3-chloro-2-iodo-4-methoxyaniline |
2092178-60-2 | 95% | 2.5g |
$1903.0 | 2023-07-07 | |
| Enamine | EN300-39873516-5.0g |
3-chloro-2-iodo-4-methoxyaniline |
2092178-60-2 | 95% | 5.0g |
$2816.0 | 2023-07-07 | |
| Enamine | EN300-39873516-10.0g |
3-chloro-2-iodo-4-methoxyaniline |
2092178-60-2 | 95% | 10.0g |
$4176.0 | 2023-07-07 | |
| Aaron | AR027VKF-50mg |
3-chloro-2-iodo-4-methoxyaniline |
2092178-60-2 | 95% | 50mg |
$336.00 | 2025-02-15 | |
| Aaron | AR027VKF-100mg |
3-chloro-2-iodo-4-methoxyaniline |
2092178-60-2 | 95% | 100mg |
$489.00 | 2025-02-15 |
3-Chloro-2-iodo-4-methoxyaniline Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-Chloro-2-iodo-4-methoxyaniline
3-Chloro-2-Iodo-4-Methoxyaniline: A Comprehensive Overview
3-Chloro-2-Iodo-4-Methoxyaniline (CAS No. 2092178-60-2) is a highly specialized aromatic amine compound with significant applications in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound is characterized by its unique substitution pattern, featuring a chlorine atom at position 3, an iodine atom at position 2, and a methoxy group at position 4 on the aniline ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions.
The synthesis of 3-Chloro-2-Iodo-4-Methoxyaniline involves a series of carefully controlled reactions, often starting from aniline derivatives. The introduction of the methoxy group at position 4 is typically achieved through nucleophilic aromatic substitution or Friedel-Crafts alkylation, depending on the specific conditions and reagents used. The placement of chlorine and iodine substituents requires precise control to ensure regioselectivity, often utilizing directing groups and protecting strategies to achieve the desired substitution pattern.
Recent advancements in synthetic methodologies have significantly enhanced the efficiency and scalability of producing 3-Chloro-2-Iodo-4-Methoxyaniline. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while maintaining high yields. Additionally, catalytic systems employing transition metals such as palladium have been employed to facilitate cross-coupling reactions, enabling the precise installation of iodine and chlorine substituents.
One of the most promising applications of 3-Chloro-2-Iodo-4-Methoxyaniline lies in its use as an intermediate in drug discovery programs. The compound's electronic properties make it an ideal candidate for constructing bioactive molecules with potential therapeutic applications. For example, studies have shown that derivatives of this compound exhibit modulatory effects on key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase.
In the realm of materials science, 3-Chloro-2-Iodo-4-Methoxyaniline has been explored as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to undergo polymerization under specific conditions has led to the development of materials with tailored electronic properties, suitable for applications in flexible electronics and energy storage devices.
Recent research has also highlighted the potential of 3-Chloro-2-Iodo-4-Methoxyaniline in click chemistry reactions. The presence of both halogen atoms (chlorine and iodine) allows for versatile cross-coupling reactions with alkenes or alkynes under catalytic conditions. This has enabled the rapid construction of complex molecular architectures with high functional group compatibility.
The stability and reactivity of 3-Chloro-2-Iodo-4-Methoxyaniline are influenced by its substituent effects. The electron-withdrawing chlorine atom at position 3 increases the electrophilicity of the ring, facilitating nucleophilic aromatic substitution reactions. Conversely, the electron-donating methoxy group at position 4 exerts a strong activating effect on certain positions on the ring, influencing regioselectivity in subsequent transformations.
In terms of spectroscopic characterization, 3-Chloro-2-Iodo-4-Methoxyaniline exhibits distinct absorption bands in UV-vis spectroscopy due to its conjugated aromatic system. NMR spectroscopy provides valuable insights into its electronic environment and substituent effects, while mass spectrometry confirms its molecular formula and structure.
From an environmental standpoint, understanding the fate and behavior of 3-Chloro-2-Iodo-4-Methoxyaniline in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions, revealing that microbial communities play a significant role in breaking down this compound into less harmful byproducts.
In conclusion, 3-Chloro-2-Iodo-4-Methoxyaniline (CAS No. 2092178-60-2) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique substitution pattern enables diverse chemical transformations, making it an invaluable tool in modern organic synthesis. As research continues to uncover new synthetic routes and applications for this compound, its role in advancing scientific discovery will undoubtedly grow in significance.
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